2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with amino, cyano, and piperidinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the amino and cyano groups. The piperidinyl group is then added through a nucleophilic substitution reaction.
Formation of the Pyridine Core: The pyridine core can be synthesized using a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of Amino and Cyano Groups: The amino group can be introduced via a nucleophilic substitution reaction, while the cyano groups are typically added using cyanation reactions.
Addition of Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-cyano-2-phenylethyl)-6-[isopropyl(methyl)amino]-3,5-pyridinedicarbonitrile: Similar structure but with different substituents, which can alter its reactivity and biological activity.
2-Amino-4-(1-cyano-2-phenylethyl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile: Contains a morpholine ring instead of a piperidine ring, affecting its chemical properties.
Uniqueness
The unique combination of amino, cyano, and piperidinyl groups in 2-Amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile provides distinct chemical and biological properties that can be leveraged in various applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(1-cyano-2-phenylethyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c22-12-16(11-15-7-3-1-4-8-15)19-17(13-23)20(25)26-21(18(19)14-24)27-9-5-2-6-10-27/h1,3-4,7-8,16H,2,5-6,9-11H2,(H2,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVVOMTWOIDRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)C(CC3=CC=CC=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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